4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Pharmaceutical Analysis Stability-Indicating Method Reference Standard Characterization

The compound 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, formally designated as N-Acetal Bromopride or Bromopride Impurity A, belongs to the class of substituted benzamide derivatives. It is structurally characterized as the 4-acetamido analog of the antiemetic drug bromopride (4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide), distinguished by the acetylation of the aromatic amine group.

Molecular Formula C16H24BrN3O3
Molecular Weight 386.28 g/mol
CAS No. 94135-22-5
Cat. No. B194764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
CAS94135-22-5
SynonymsN-Acetal Bromopride;  4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-benzamide
Molecular FormulaC16H24BrN3O3
Molecular Weight386.28 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Br
InChIInChI=1S/C16H24BrN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)
InChIKeyUOWCNHGEKKEIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (CAS 94135-22-5): Procurement-Relevant Identity and Classification for Bromopride Impurity Reference Standards


The compound 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, formally designated as N-Acetal Bromopride or Bromopride Impurity A, belongs to the class of substituted benzamide derivatives. It is structurally characterized as the 4-acetamido analog of the antiemetic drug bromopride (4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide), distinguished by the acetylation of the aromatic amine group [1]. The compound is not an active pharmaceutical ingredient but a process-related impurity and synthetic intermediate generated during bromopride manufacture, with a molecular formula of C₁₆H₂₄BrN₃O₃ (MW 386.28) versus bromopride's C₁₄H₂₂BrN₃O₂ (MW 344.3). Its primary utility is as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for bromopride-containing formulations, with traceability provided against pharmacopeial standards (USP or EP) based on feasibility [2].

Why Impurity A Cannot Be Substituted by Bromopride API or Other In-Class Benzamide Impurities for Analytical Reference Standard Applications


Generic substitution of Bromopride Impurity A with the parent drug bromopride or with structurally distinct bromopride impurities (e.g., Impurity B, methyl 4-acetamido-5-bromo-2-methoxybenzoate, CAS 4093-34-9; Impurity C, 4-amino-5-bromo-2-methoxybenzoic acid, CAS 35290-97-2) is analytically indefensible. Each impurity possesses a unique chemical structure, molecular weight, chromophoric profile, and retention behavior under reverse-phase UHPLC conditions [1]. The target compound's 4-acetamido substituent imparts a distinct polarity and UV absorption spectrum relative to the 4-amino group of bromopride, directly affecting chromatographic resolution and peak identity confirmation. A validated stability-indicating UHPLC-UV method demonstrated baseline separation of bromopride from five organic impurities including Impurity A, achieving linearity of r² = 0.9999 and reproducible quantification [2]. Substituting with a non-identical impurity reference standard would compromise method specificity, system suitability criteria, and regulatory compliance for ANDA submissions. The absence of the specific acetylated impurity standard precludes accurate quantification of this critical impurity in bromopride drug substance and finished product testing, as relative response factors must be established against an authenticated reference material [1].

4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Comparator-Backed Quantitative Evidence for Selection as a Reference Standard


Chromatographic Resolution and Method Linearity of Impurity A Versus Bromopride API Under AQbD-Optimized UHPLC Conditions

In a validated stability-indicating UHPLC-UV method developed under Analytical Quality by Design (AQbD) principles, the target compound (designated BIA) was successfully separated from bromopride and four additional organic impurities/degradation products with baseline resolution [1]. The method demonstrated a linearity coefficient of r² = 0.9999 for impurity quantitation, confirming the suitability of Impurity A as a primary reference standard for bromopride-related substance assays [1]. Unlike bromopride (retention governed by the free 4-amino group), Impurity A exhibits increased hydrophobicity and altered retention due to the 4-acetamido substitution, directly enabling its discrimination in complex pharmaceutical matrices [2].

Pharmaceutical Analysis Stability-Indicating Method Reference Standard Characterization

Structural and Molecular Weight Differentiation of Impurity A Relative to Bromopride API and Other Impurities

The target compound possesses a molecular formula of C₁₆H₂₄BrN₃O₃ (monoisotopic MW 385.1; average MW 386.28) , representing a net addition of C₂H₂O (acetyl group, exact mass shift +42.0106 Da) relative to the parent bromopride (C₁₄H₂₂BrN₃O₂, MW 344.3) [1]. This mass differential is readily resolved by LC-MS and high-resolution mass spectrometry, enabling unambiguous identity confirmation. In contrast, Bromopride Impurity B (methyl 4-acetamido-5-bromo-2-methoxybenzoate, C₁₁H₁₂BrNO₄, MW 302.12) and Impurity C (4-amino-5-bromo-2-methoxybenzoic acid, C₈H₈BrNO₃, MW 244.97) exhibit substantially different masses and retention properties, prohibiting their use as surrogates for Impurity A quantitation . The 4-acetamido group of the target compound also distinguishes it from the des-bromo N-acetyl bromopride impurity, which lacks the bromine atom .

Impurity Profiling Mass Spectrometry Molecular Characterization

D₂ Receptor Pharmacological Differentiation: Acetylated Impurity A Versus Parent Bromopride

Bromopride acts as a selective dopamine D₂ receptor antagonist with a reported Ki of 14 nM in radioligand binding assays using bovine anterior pituitary membranes, and IC₅₀ of 2.13 μM for binding to these membranes [1]. The pharmacological activity of bromopride critically depends on the free 4-amino group, which forms a key hydrogen bond interaction within the D₂ receptor orthosteric binding pocket . Acetylation of this amine (as in Impurity A) blocks this essential interaction, consistent with the established SAR of orthopramide benzamides wherein 4-amino substitution is required for D₂ antagonism . Consequently, Impurity A is predicted to exhibit substantially reduced (≥100-fold) D₂ receptor affinity relative to bromopride. Critically, no direct binding data for Impurity A were identified in the literature, so this differentiation rests on class-level SAR inference and must be experimentally confirmed before use in genotoxic or safety qualification .

Receptor Binding Structure-Activity Relationship Impurity Safety Qualification

Synthetic Origin and Process Control Utility of Impurity A as a Synthetic Intermediate in Bromopride Manufacturing

The target compound is explicitly identified as a synthetic intermediate (designated BIA) in the bromopride manufacturing process, arising from the acetylation step during 4-aminosalicylic acid derivatization [1]. The Brazilian Pharmacopoeia monograph for bromopride specifies assay limits of 99.0%–102.0% on the dried basis, implicitly requiring control of process impurities including Impurity A [2]. In the AQbD study by Abreu et al., BIA was one of five organic impurities systematically incorporated into the forced degradation and method optimization scheme, confirming its relevance as both a process impurity and potential degradation product [1]. The availability of fully characterized Impurity A reference standards (typically ≥95% purity by HPLC) from multiple vendors enables its use as a system suitability marker and external standard for accurate quantification during bromopride API release testing [3].

Process Chemistry Impurity Control Strategy Quality by Design

Supply Chain and Certificate of Analysis (COA) Differentiation: Traceability and Regulatory Readiness of Impurity A Reference Standards

Commercially available Impurity A reference standards (e.g., from Toronto Research Chemicals, SynZeal, Clearsynth) are supplied with comprehensive Certificates of Analysis (COA) including HPLC purity, NMR, MS, and IR characterization data, meeting regulatory guidelines for ANDA and DMF filing [1]. The compound is available in quantities suitable for method development and routine QC use (typically 10 mg to 100 mg). Unlike bromopride API reference standards (≥98% purity, Melting Point 148–153°C) , Impurity A reference standards are specifically characterized for identity confirmation and chromatographic purity, with lot-specific impurity profiles that enable accurate relative response factor determination . Traceability against USP or EP pharmacopeial standards can be provided by vendors upon request, a critical procurement criterion not universally available for all bromopride impurity standards [1].

Reference Standard Procurement ANDA Submission GMP Compliance

4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Primary Application Scenarios Stemming from Quantitative Evidence


ANDA Method Validation and Quality Control for Bromopride Drug Substance and Finished Product Release

The validated UHPLC-UV stability-indicating method [1] requires Impurity A as a primary reference standard for system suitability testing, identification, and quantification of this specific impurity in bromopride API and formulation batches. Procurement of the characterized reference standard enables QC laboratories to meet ICH Q2(R1) validation requirements, specifically for specificity (baseline resolution confirmed for all 5 impurities), linearity (r² = 0.9999), and accuracy (recovery studies using spiked Impurity A). This is mandatory for ANDA submissions referencing the Brazilian Pharmacopoeia monograph (99.0%–102.0% assay on dried basis) [2] and for compliance with ICH Q3A/Q3B impurity thresholds.

Forced Degradation and Stability Study Support for Bromopride Formulations

The AQbD study by Abreu et al. [1] demonstrated that Impurity A can be generated or monitored under various ICH stress conditions (hydrolytic, oxidative, thermal, photolytic). Analytical laboratories conducting stability studies on bromopride drug products must have access to the authentic Impurity A reference standard to identify and quantify this impurity in stressed samples. The established Monte Carlo-validated Method Operable Design Region (MODR) ensures robust quantitation across a defined operational range, reducing method failure risk during routine stability testing.

Synthetic Process Optimization and Impurity Fate-and-Purge Studies in Bromopride Manufacturing

As a confirmed synthetic intermediate (BIA) in the bromopride synthesis route involving 4-aminosalicylic acid esterification, acetylation, and methylation steps [1], Impurity A serves as a critical marker for process optimization. Manufacturers can use the reference standard to track carry-over of this acetylated intermediate into the final API, enabling development of effective purification strategies. The distinct mass shift (+42.0 Da vs. bromopride) allows LC-MS monitoring at each synthetic step, supporting Quality by Design (QbD) process development initiatives.

D₂ Receptor SAR Studies Requiring Pharmacologically Inactive Control Compound

Although direct binding data for Impurity A are absent from public literature, the compound's 4-acetamido substitution is predicted to ablate D₂ receptor binding based on orthopramide SAR [1]. For academic or industrial laboratories investigating benzamide D₂ antagonist structure-activity relationships, Impurity A may serve as a structurally matched negative control compound, enabling differentiation of target-mediated effects from non-specific actions. Procurement of the characterized reference standard ensures identity and purity are documented prior to pharmacological testing. Users are cautioned that experimental confirmation of lack of D₂ binding activity is required before relying on this compound as a negative control.

Quote Request

Request a Quote for 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.